molecular formula C6H7Cl2N3 B116216 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 143592-06-7

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B116216
CAS No.: 143592-06-7
M. Wt: 192.04 g/mol
InChI Key: OWBKOKLUXPZASR-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorine atom at the 8th position and a hydrochloride group, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroacetyl chloride with 2-aminopyrazine can lead to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrrolo[1,2-a]pyrazine: Shares the pyrazine ring but differs in the substitution pattern.

Uniqueness

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is unique due to the presence of the chlorine atom and the hydrochloride group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1,3H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKOKLUXPZASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C(C2=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383503
Record name 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143592-06-7
Record name 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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